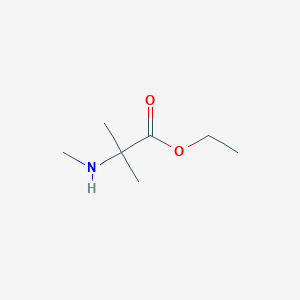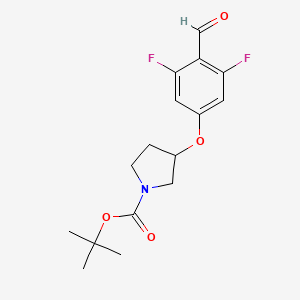![molecular formula C12H15ClFNO B2377033 5-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine]hydrochloride CAS No. 167484-65-3](/img/structure/B2377033.png)
5-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine]hydrochloride
Descripción general
Descripción
5-Fluoro-2H-spiro[1-benzofuran-3,4’-piperidine]hydrochloride is a chemical compound with the molecular formula C12H15ClFNO and a molecular weight of 243.71 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-2H-spiro[1-benzofuran-3,4’-piperidine]hydrochloride includes a benzofuran and a piperidine ring . The benzofuran ring is a heterocyclic compound, consisting of fused benzene and furan rings . The piperidine ring is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis
While specific chemical reactions involving 5-Fluoro-2H-spiro[1-benzofuran-3,4’-piperidine]hydrochloride are not available, benzofuran derivatives have shown significant activity against P. aeruginosa and E. coli .Physical And Chemical Properties Analysis
5-Fluoro-2H-spiro[1-benzofuran-3,4’-piperidine]hydrochloride has a molecular weight of 243.71 . More detailed physical and chemical properties were not found in the available sources.Aplicaciones Científicas De Investigación
Sigma Ligand Research
Research has shown that compounds related to 5-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine]hydrochloride, such as spiro[isobenzofuran-1(3H),4'-piperidines] and benzofuran derivatives, have been synthesized and evaluated as sigma ligands. The focus of these studies is on understanding the structural factors that influence affinity and selectivity within this class of compounds, particularly for the sigma 1 and sigma 2 binding sites. Notably, the N-substituent plays a crucial role in both affinity and selectivity, with varying chain lengths and lipophilicity significantly affecting the compounds' properties (Moltzen, Perregaard, & Meier, 1995).
Receptor Binding and Pharmacological Studies
Further research into spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines] has been conducted, focusing on their affinity for sigma receptors and pharmacological evaluation. Systematic variations in the substituents and ring size of the oxygen heterocycle have been explored to understand their impact on receptor binding and pharmacological activity (Maier & Wünsch, 2002).
Synthesis and Evaluation for PET Imaging
Compounds bearing structural similarities to 5-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine]hydrochloride have been synthesized and evaluated for their potential as PET (Positron Emission Tomography) radiotracers. The focus of these studies includes understanding the structure-affinity relationships and assessing the in vitro metabolic stability of these compounds. Such research is crucial for developing effective imaging agents in neurology and oncology (Grosse Maestrup et al., 2009).
Histone Deacetylase (HDAC) Inhibitors
Research into spiro[chromane-2,4'-piperidine] and spiro[benzofuran-2,4'-piperidine] hydroxamic acid derivatives, which share a structural framework with 5-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine]hydrochloride, has identified these compounds as potential HDAC inhibitors. This line of research is significant for developing new treatments for various cancers and understanding the molecular mechanisms underlying tumor growth and proliferation (Varasi et al., 2011).
Safety and Hazards
The safety data sheet for 5-Fluoro-2H-spiro[1-benzofuran-3,4’-piperidine]hydrochloride suggests that it should be handled with care. If inhaled or ingested, or if it comes into contact with skin or eyes, medical attention should be sought . It should be kept away from heat, sparks, open flames, and hot surfaces .
Mecanismo De Acción
Mode of Action
It is known that benzofuran derivatives exhibit good antimicrobial activity when the substituent on the 4-position contains halogens . This suggests that the fluorine atom in the 5-position of the compound may play a crucial role in its interaction with its targets.
Result of Action
Action Environment
It is known that some compounds should be stored in an inert atmosphere at room temperature , which may also apply to this compound.
Propiedades
IUPAC Name |
5-fluorospiro[2H-1-benzofuran-3,4'-piperidine];hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO.ClH/c13-9-1-2-11-10(7-9)12(8-15-11)3-5-14-6-4-12;/h1-2,7,14H,3-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBHWDUTYCQQOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COC3=C2C=C(C=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine]hydrochloride | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


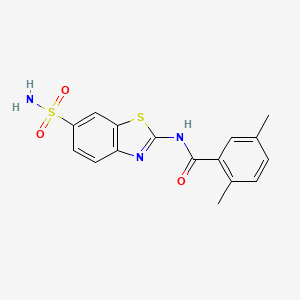
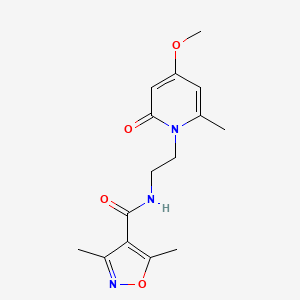
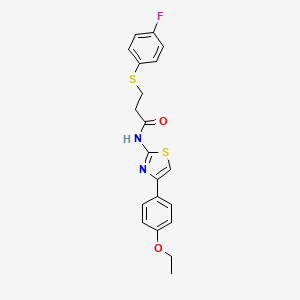

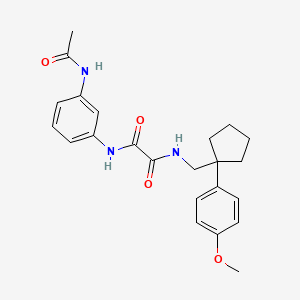
![2,2,2-trifluoro-N-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]acetamide](/img/structure/B2376960.png)
![5-chloro-2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2376961.png)
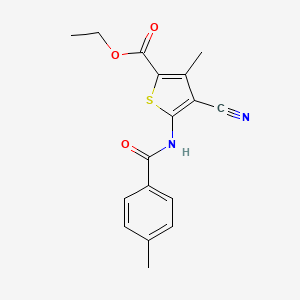

![3-(4-Tert-butylphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2376965.png)
